Methyl 4-(thiazol-2-ylmethyl)benzoate
Overview
Description
Methyl 4-(thiazol-2-ylmethyl)benzoate is a chemical compound with diverse applications in scientific research. Its unique structure, which includes a thiazole ring and a benzoate ester, makes it valuable in various fields such as drug development, agrochemical synthesis, and material science. The compound’s molecular formula is C12H11NO2S, and it has a molecular weight of 233.29 g/mol .
Scientific Research Applications
Methyl 4-(thiazol-2-ylmethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(thiazol-2-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(thiazol-2-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride; anhydrous conditions, typically in ether or tetrahydrofuran.
Substitution: Bromine, iodine; often carried out in polar solvents like acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-(thiazol-2-ylmethyl)benzoate is primarily attributed to its interaction with biological targets through the thiazole ring. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit microbial growth by interfering with essential enzymatic pathways, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4-(2-thiazolylmethyl)benzoate
- 2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides
- 2,4-Disubstituted thiazoles
Comparison: Methyl 4-(thiazol-2-ylmethyl)benzoate stands out due to its unique combination of a thiazole ring and a benzoate ester. This structure imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. For example, while 2,4-disubstituted thiazoles exhibit a broad range of biological activities, the specific substitution pattern in this compound allows for targeted applications in drug development and material science .
Properties
IUPAC Name |
methyl 4-(1,3-thiazol-2-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)10-4-2-9(3-5-10)8-11-13-6-7-16-11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPJEMFQDVAATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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